molecular formula C23H32O3S B13862437 17-epi-Desogestrel Methanesulfonate

17-epi-Desogestrel Methanesulfonate

Cat. No.: B13862437
M. Wt: 388.6 g/mol
InChI Key: OAJIWQGOBSHLFQ-FHEJEKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-epi-Desogestrel Methanesulfonate is an intermediate compound used in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel, which is a progestogen with low androgenic potency. This compound is significant in the field of synthetic organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 17-epi-Desogestrel Methanesulfonate involves several steps, starting from the base compound Desogestrel. The process typically includes the methanesulfonation of Desogestrel under controlled conditions. Industrial production methods often involve the use of methanesulfonic acid and appropriate catalysts to achieve high yields and purity.

Chemical Reactions Analysis

17-epi-Desogestrel Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

17-epi-Desogestrel Methanesulfonate is primarily used in the synthesis of 17-epi-Desogestrel, which has applications in:

    Chemistry: As an intermediate in the synthesis of various steroidal compounds.

    Biology: Studying the effects of progestogens on biological systems.

    Medicine: Developing contraceptive agents with low androgenic activity.

    Industry: Used in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 17-epi-Desogestrel Methanesulfonate involves its conversion to 17-epi-Desogestrel, which then binds selectively to the progesterone receptor. This binding acts like a transcription factor, modifying mRNA synthesis and exerting low androgenic activity .

Comparison with Similar Compounds

17-epi-Desogestrel Methanesulfonate is unique due to its specific structure and low androgenic activity. Similar compounds include:

    Desogestrel: A progestogen with higher androgenic activity.

    Norgestimate: Another progestogen used in contraceptives.

    Gestodene: A third-generation progestogen with different pharmacological properties.

This compound’s uniqueness lies in its low androgenic activity and its role as an intermediate in the synthesis of 17-epi-Desogestrel, making it valuable in pharmaceutical research and development.

Properties

Molecular Formula

C23H32O3S

Molecular Weight

388.6 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate

InChI

InChI=1S/C23H32O3S/c1-5-22-15-16(3)21-18-10-8-7-9-17(18)11-12-19(21)20(22)13-14-23(22,6-2)26-27(4,24)25/h2,9,18-21H,3,5,7-8,10-15H2,1,4H3/t18-,19-,20-,21+,22-,23-/m0/s1

InChI Key

OAJIWQGOBSHLFQ-FHEJEKGWSA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)C)CCC4=CCCC[C@H]34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)OS(=O)(=O)C)CCC4=CCCCC34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.